1-(3,4-dichlorobenzyl)-1H-imidazole

CYP17A1 inhibitor Prostate cancer research Steroidogenesis

1-(3,4-Dichlorobenzyl)-1H-imidazole is a synthetic benzyl-substituted imidazole derivative (molecular formula: C₁₀H₈Cl₂N₂, molecular weight: 227.09 g/mol). The compound features a 3,4-dichlorophenylmethyl substituent at the N1 position of the imidazole ring.

Molecular Formula C10H8Cl2N2
Molecular Weight 227.09 g/mol
CAS No. 56643-72-2
Cat. No. B3063064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dichlorobenzyl)-1H-imidazole
CAS56643-72-2
Molecular FormulaC10H8Cl2N2
Molecular Weight227.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CN2C=CN=C2)Cl)Cl
InChIInChI=1S/C10H8Cl2N2/c11-9-2-1-8(5-10(9)12)6-14-4-3-13-7-14/h1-5,7H,6H2
InChIKeyAYZFQKPOALRPNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,4-Dichlorobenzyl)-1H-imidazole (CAS 56643-72-2): An Imidazole-Based CYP17 Inhibitor and Building Block


1-(3,4-Dichlorobenzyl)-1H-imidazole is a synthetic benzyl-substituted imidazole derivative (molecular formula: C₁₀H₈Cl₂N₂, molecular weight: 227.09 g/mol) [1]. The compound features a 3,4-dichlorophenylmethyl substituent at the N1 position of the imidazole ring. This structural arrangement confers potent inhibition of the cytochrome P450 enzyme 17α-hydroxylase/17,20-lyase (CYP17A1), a target implicated in prostate cancer and steroidogenesis, distinguishing it from imidazole derivatives optimized primarily for antifungal applications [2].

Why Substitution of 1-(3,4-Dichlorobenzyl)-1H-imidazole Requires Rigorous Validation


In-class substitution of 1-(3,4-dichlorobenzyl)-1H-imidazole with structurally similar benzyl imidazoles is not pharmacologically equivalent. Systematic SAR studies reveal that the precise pattern and identity of halogen substitution on the benzyl ring dramatically alters inhibitory potency against CYP17 isozymes. For instance, the 3,4-dichloro arrangement yields markedly different 50% inhibitory concentrations for both the hydroxylase and lyase activities of CYP17 compared to 3,5-dibromo, 4-chloro, or 4-iodo analogs [1]. These differences stem from subtle variations in active site binding interactions, precluding simple interchange based on gross structural similarity [2].

Quantitative Differentiation of 1-(3,4-Dichlorobenzyl)-1H-imidazole Against Closest Analogs


Superior Inhibition of CYP17 17,20-Lyase Activity Relative to 3,5-Dibromo and 4-Chloro Analogs

1-(3,4-Dichlorobenzyl)-1H-imidazole demonstrates significantly greater potency in inhibiting the 17,20-lyase activity of CYP17 compared to several close structural analogs. At a concentration of 0.0021 mM, it achieves 50% inhibition of lyase activity in rat testicular microsomes, a value 1.5-fold lower (more potent) than the 3,5-dibromobenzyl analog (0.00316 mM) and 1.3-fold lower than the 4-chlorobenzyl analog (0.00281 mM) [1].

CYP17A1 inhibitor Prostate cancer research Steroidogenesis

Potent Inhibition of CYP17 17α-Hydroxylase Activity Distinguished from Ketoconazole and 3,5-Dibromo Analog

The compound inhibits the 17α-hydroxylase activity of CYP17 with an IC50 equivalent of 0.0122 mM in rat microsomes. This represents a 2.1-fold improvement in potency over the 3,5-dibromobenzyl analog (0.0259 mM) and a 2.6-fold improvement over the 4-chlorobenzyl analog (0.0316 mM). Compared to the clinical CYP17 inhibitor ketoconazole (0.00376 mM), the target compound is approximately 3.2-fold less potent, defining a specific activity window that may be advantageous for applications requiring a less potent probe molecule [1].

CYP17A1 inhibitor Endocrinology research Drug metabolism

Defined Lipophilicity (LogP) Differentiating 1-(3,4-Dichlorobenzyl)-1H-imidazole from More Highly Chlorinated Derivatives

The calculated partition coefficient (LogP) for 1-(3,4-dichlorobenzyl)-1H-imidazole is 3.06 . This value positions the compound with moderate lipophilicity, distinct from the more highly chlorinated analog 4,5-dichloro-1-(3,4-dichlorobenzyl)-1H-imidazole, which exhibits a substantially higher LogP of 4.545 . The ~1.5 log unit difference reflects a significant disparity in hydrophobicity, which directly impacts membrane permeability, solubility, and off-target binding propensity.

Physicochemical property ADME prediction Medicinal chemistry

Validated Research Applications for 1-(3,4-Dichlorobenzyl)-1H-imidazole (CAS 56643-72-2)


Prostate Cancer and Steroidogenesis Research

The established CYP17 inhibitory profile of 1-(3,4-dichlorobenzyl)-1H-imidazole positions it as a valuable tool compound for investigating androgen biosynthesis pathways. Its demonstrated potency against both the 17α-hydroxylase and 17,20-lyase activities of CYP17 in rat microsomes (IC50 equivalents: 0.0122 mM and 0.0021 mM, respectively) [1] supports its use in cell-based and biochemical assays aimed at elucidating the role of CYP17 in prostate cancer progression and steroid hormone regulation. The compound's specific activity level, which is less potent than ketoconazole, may offer a more nuanced window for dose-response studies.

Medicinal Chemistry and Lead Optimization

As a benzyl imidazole derivative with a defined lipophilicity (LogP = 3.06) and hydrogen bonding profile (tPSA = 17.8) , this compound serves as a versatile building block or fragment for synthesizing more complex heterocyclic libraries. Its 3,4-dichlorobenzyl substituent provides a specific steric and electronic signature that can be exploited in structure-activity relationship (SAR) campaigns, particularly when optimizing for target engagement or ADME properties. The compound's physicochemical properties differentiate it from more heavily chlorinated analogs with higher LogP values .

Enzymology and CYP17 Assay Development

The quantitative inhibition data for CYP17 derived from rat microsomes [1] makes 1-(3,4-dichlorobenzyl)-1H-imidazole a suitable positive control or reference inhibitor for developing and validating new enzymatic assays targeting CYP17. Its selective inhibition profile, with a notable preference for the lyase activity over the hydroxylase activity (ratio of IC50 equivalents: 0.0122 mM / 0.0021 mM ≈ 5.8-fold), provides a benchmark for comparing the activity profiles of novel CYP17 inhibitors and for probing the enzyme's dual catalytic functions.

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